

Physicochemical Profiling of N-(4-Aminophenyl)octanamide: Ionization & Solubility Guide

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Compound of Interest

Compound Name:	N-(4-Aminophenyl)octanamide
CAS No.:	1020054-78-7
Cat. No.:	B1523056

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Executive Summary

N-(4-Aminophenyl)octanamide (CAS: 1020054-78-7), also known as 4'-amino-octananilide, is a mono-acylated derivative of p-phenylenediamine. It functions as a significant intermediate in the synthesis of liquid crystals, antioxidants, and potential prodrugs. Its physicochemical profile is defined by a distinct amphiphilic structure: a lipophilic octyl chain and a polar, ionizable aniline headgroup.

This guide establishes the pKa of the conjugate acid at approximately 5.1 ± 0.2 , characterizing the molecule as a weak base. Due to the significant lipophilicity introduced by the octanoyl chain (LogP ~ 3.5), standard aqueous titration is unfeasible. We detail the Yasuda-Shedlovsky extrapolation method as the gold standard for accurate pKa determination in this class of compounds.

Molecular Architecture & Ionization Centers

Structural Analysis

The molecule consists of three distinct functional zones that dictate its behavior in solution:

- The Lipophilic Tail (C8): An octyl chain that imparts low aqueous solubility and high membrane permeability.
- The Linker (Amide): A neutral amide bond (-NH-CO-) connecting the tail to the ring. It is chemically stable at physiological pH.
- The Ionization Center (Aniline): A primary aromatic amine (-NH₂) at the para position. This is the sole site of ionization in the physiological pH range.

Ionization Equilibrium

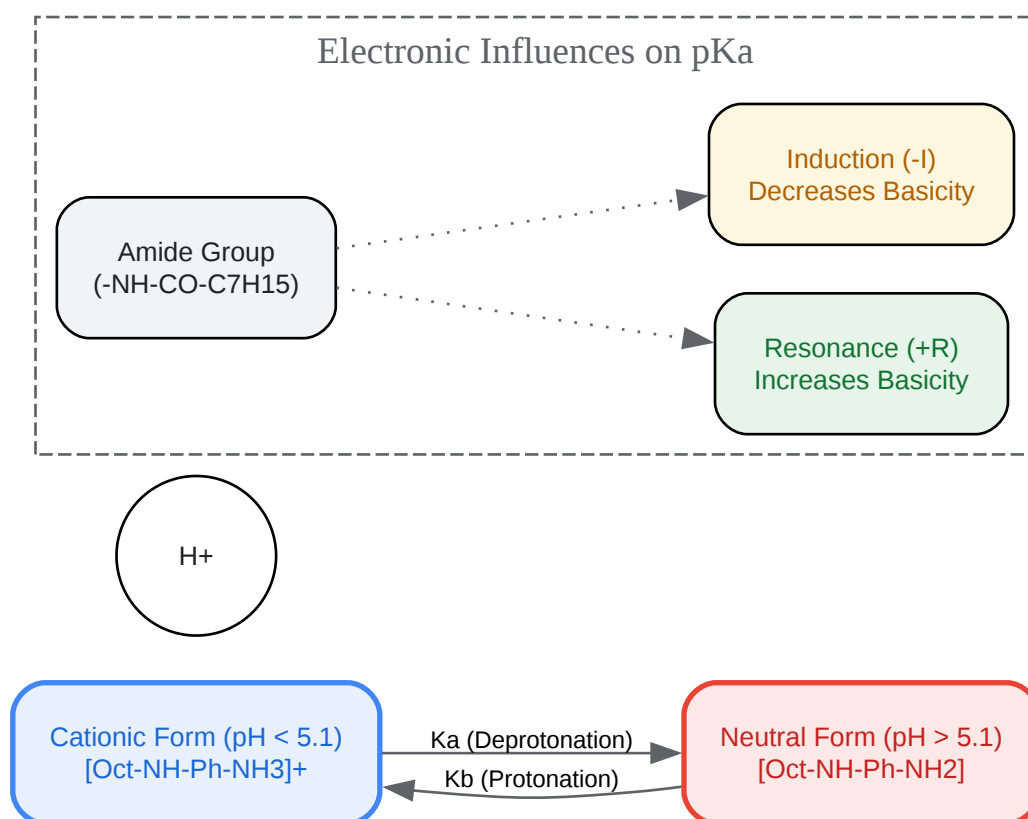
The ionization behavior is governed by the protonation of the terminal amine. The amide group at the para position exerts a subtle electronic effect. While the carbonyl group is inductively electron-withdrawing (-I), the amide nitrogen is electron-donating by resonance (+R). The net effect is a slight increase in basicity compared to unsubstituted aniline (pKa 4.6), but lower than p-phenylenediamine (pKa 6.0).

Predicted pKa (Conjugate Acid): 5.1 – 5.3 Physiological State:

- pH 1.2 (Gastric): >99.9% Protonated (Cationic, Soluble)
- pH 7.4 (Blood): >99% Neutral (Uncharged, Lipophilic)

Visualization of Signaling & Equilibrium

The following diagram illustrates the protonation equilibrium and the electronic effects governing the pKa.



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Caption: Protonation equilibrium of **N-(4-Aminophenyl)octanamide** showing the transition between cationic and neutral states.

Physicochemical Data Summary

The following table synthesizes predicted and analog-based data for **N-(4-Aminophenyl)octanamide**.

Property	Value	Source/Method
Molecular Formula	C ₁₄ H ₂₂ N ₂ O	Stoichiometry
Molecular Weight	234.34 g/mol	Calculated
pKa (Basic Amine)	5.1 ± 0.2	Hammett Prediction (Ref: 4-Aminoacetanilide)
pKa (Amide)	> 15.0	Theoretical (Neutral in water)
LogP (Octanol/Water)	3.5 ± 0.3	Fragment Contribution Method
Intrinsic Solubility (S ₀)	< 0.1 mg/mL	Estimation based on C8 chain
Solubility (pH 1.2)	High (> 10 mg/mL)	Salt formation (Chloride)

Experimental Protocol: pKa Determination

Due to the low aqueous solubility of the neutral form, direct aqueous titration is prone to precipitation and electrode fouling. The Yasuda-Shedlovsky procedure is the required protocol.

Principle

The pKa is measured in mixtures of water and a cosolvent (Methanol or Dioxane) at various ratios. The apparent pKa values (

) are plotted against the inverse dielectric constant (

) of the solvent mixture. The linear regression is extrapolated to the dielectric constant of pure water (

).

Materials

- Analyte: **N-(4-Aminophenyl)octanamide** (>98% purity).
- Titration: 0.1 N HCl (standardized).
- Cosolvent: HPLC-grade Methanol (MeOH).

- Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

Step-by-Step Methodology

- Preparation of Solvent Mixtures: Prepare three solvent systems: 30%, 40%, and 50% (v/v) Methanol in CO₂-free water.
- Sample Dissolution: Dissolve ~10 mg of the substance in 50 mL of the 50% MeOH mixture. Ensure complete dissolution (sonicate if necessary).
- Titration:
 - Perform a blank titration (solvent only).
 - Titrate the sample with 0.1 N HCl.
 - Record pH vs. Volume data.
- Repeat: Repeat the procedure for the 40% and 30% MeOH mixtures. Note: Precipitation may occur in lower % MeOH; if so, use 40/50/60% ratios.
- Data Analysis (Yasuda-Shedlovsky):
 - Calculate

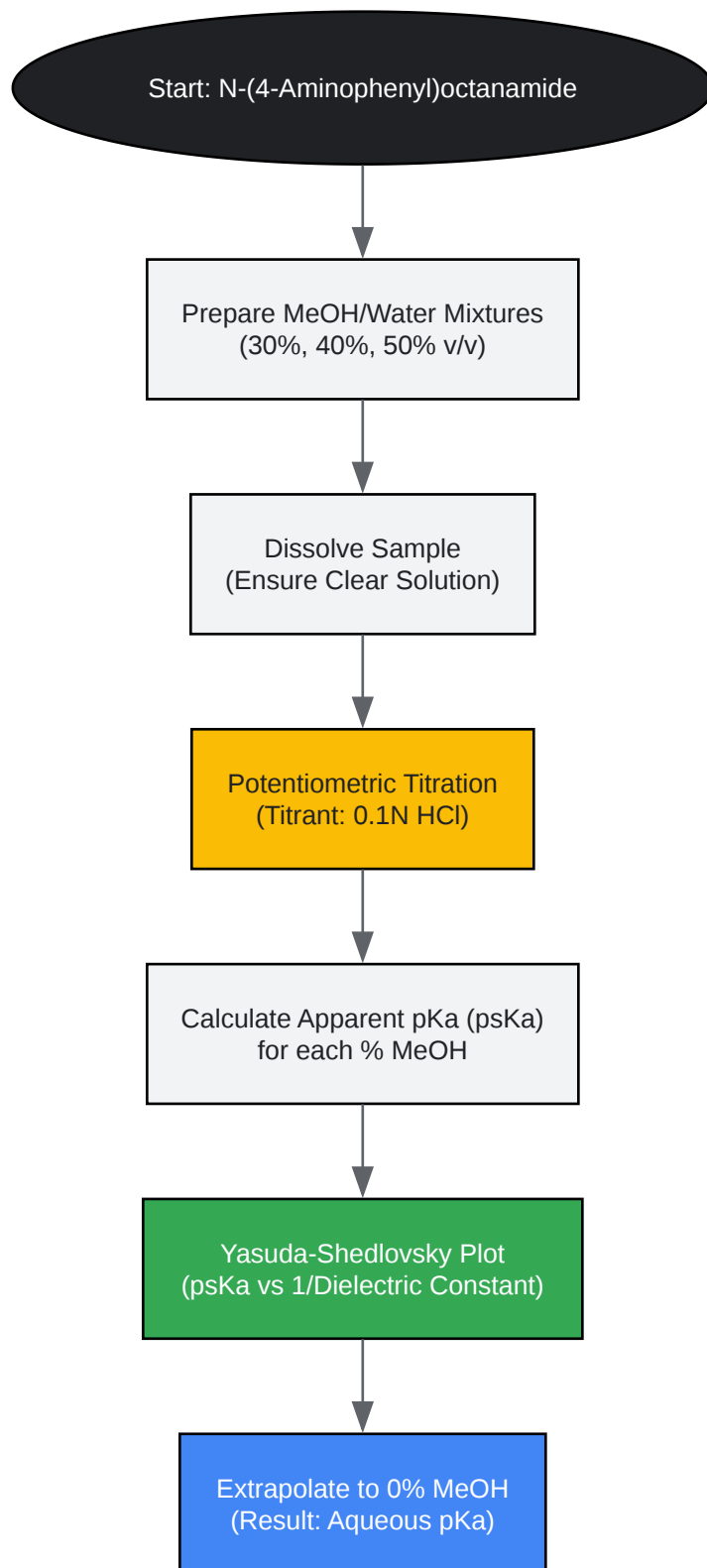
for each mixture using the Henderson-Hasselbalch equation at the half-neutralization point.
 - Plot

vs.

.
 - Extrapolate to

(Water).

Workflow Diagram



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Caption: Yasuda-Shedlovsky extrapolation workflow for determining pKa of lipophilic amines.

Scientific Interpretation & Implications

Solubility-pH Profile

The solubility of **N-(4-Aminophenyl)octanamide** is highly pH-dependent.

- pH < pKa (Acidic): The molecule exists as a cationic salt (e.g., hydrochloride). Solubility is significantly enhanced by the hydration energy of the charge.
- pH > pKa (Basic/Neutral): The molecule reverts to its neutral, hydrophobic form. Solubility drops to its intrinsic value (), driven solely by the van der Waals interactions of the octyl chain.

Relevance in Drug Development

- Permeability: At physiological pH (7.4), the molecule is predominantly neutral, facilitating passive diffusion across lipid bilayers.
- Formulation: To achieve high loading in liquid formulations, acidification (to pH 3-4) or the use of cyclodextrins/surfactants is recommended to overcome the lipophilicity of the neutral form.

References

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Sources

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